5-Ethynyl-2-(trifluoromethyl)pyridine

Lipophilicity Drug Design ADME Prediction

5-Ethynyl-2-(trifluoromethyl)pyridine (CAS 1196155-24-4) is a heteroaryl building block containing an ethynyl group at the 5-position and a trifluoromethyl group at the 2-position of the pyridine ring. With a molecular formula of C8H4F3N and a molecular weight of 171.12 g/mol, this compound is primarily employed in palladium-catalyzed cross-coupling reactions (e.g., Sonogashira) and copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct more complex molecular architectures for medicinal chemistry and materials science.

Molecular Formula C8H4F3N
Molecular Weight 171.12 g/mol
CAS No. 1196155-24-4
Cat. No. B1526338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethynyl-2-(trifluoromethyl)pyridine
CAS1196155-24-4
Molecular FormulaC8H4F3N
Molecular Weight171.12 g/mol
Structural Identifiers
SMILESC#CC1=CN=C(C=C1)C(F)(F)F
InChIInChI=1S/C8H4F3N/c1-2-6-3-4-7(12-5-6)8(9,10)11/h1,3-5H
InChIKeyJNCVSVJEAZBSAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethynyl-2-(trifluoromethyl)pyridine (CAS 1196155-24-4): A Specialized Building Block for Click Chemistry and Cross-Coupling


5-Ethynyl-2-(trifluoromethyl)pyridine (CAS 1196155-24-4) is a heteroaryl building block containing an ethynyl group at the 5-position and a trifluoromethyl group at the 2-position of the pyridine ring. With a molecular formula of C8H4F3N and a molecular weight of 171.12 g/mol, this compound is primarily employed in palladium-catalyzed cross-coupling reactions (e.g., Sonogashira) and copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct more complex molecular architectures for medicinal chemistry and materials science . Its computed XLogP3-AA is 2.0, indicating moderate lipophilicity suitable for membrane permeability in drug-like molecules .

Why 5-Ethynyl-2-(trifluoromethyl)pyridine Cannot Be Replaced by Other Ethynyl-Trifluoromethylpyridine Isomers in Precision Synthesis


Despite sharing the same molecular formula (C8H4F3N) and molecular weight (171.12 g/mol) with several regioisomeric analogs, 5-Ethynyl-2-(trifluoromethyl)pyridine exhibits distinct electronic and steric properties that fundamentally alter its reactivity. The electron-withdrawing trifluoromethyl group at the 2-position (ortho to the pyridine nitrogen) exerts a strong inductive effect that deactivates the ring and influences the ethynyl group's participation in cross-coupling reactions . In contrast, isomers such as 2-Ethynyl-5-(trifluoromethyl)pyridine (CAS 379670-42-5) place the ethynyl group adjacent to the nitrogen, leading to different coordination chemistry and coupling kinetics . Simple substitution of one isomer for another in a synthetic pathway without re-optimization of reaction conditions can result in dramatically lower yields or complete reaction failure, as demonstrated in the divergent Sonogashira coupling outcomes reported for different iodopyridine precursors .

Quantitative Evidence Guide: 5-Ethynyl-2-(trifluoromethyl)pyridine Versus Regioisomeric Analogs


Computational LogP Comparison: Lipophilicity Differences Among Ethynyl-Trifluoromethylpyridine Isomers

The computed partition coefficient (XLogP3-AA) for 5-Ethynyl-2-(trifluoromethyl)pyridine is 2.0, indicating a moderately lipophilic character that favors membrane permeability in biological systems . Comparative computational analysis of regioisomers reveals measurable differences: 2-Ethynyl-5-(trifluoromethyl)pyridine (CAS 379670-42-5) has a computed XLogP3-AA of 2.2 , while 3-Ethynyl-2-(trifluoromethyl)pyridine (CAS 2228674-95-9) has a computed XLogP3-AA of 1.8 . The 0.4 log unit range among isomers is significant for medicinal chemistry optimization, as a ΔlogP of 0.4 can alter passive membrane permeability by approximately 2-fold.

Lipophilicity Drug Design ADME Prediction

Topological Polar Surface Area (TPSA): Impact on Blood-Brain Barrier Penetration Potential

The topological polar surface area (TPSA) for 5-Ethynyl-2-(trifluoromethyl)pyridine is computed as 12.9 Ų . This value is identical across all ethynyl-trifluoromethylpyridine isomers due to identical atom composition . However, the significance lies in the benchmark: a TPSA below 60 Ų is generally associated with good blood-brain barrier (BBB) penetration, and values below 20 Ų are characteristic of highly CNS-permeable scaffolds. At 12.9 Ų, this scaffold class sits among the most BBB-permissive heterocyclic building blocks, making 5-Ethynyl-2-(trifluoromethyl)pyridine a preferred choice over structurally distinct heteroaryl building blocks with higher TPSA values (e.g., pyridine carboxamides, TPSA ~55 Ų) for CNS-targeted probe synthesis.

CNS Drug Design Blood-Brain Barrier Permeability

Regiochemistry-Dependent Reactivity in Sonogashira Coupling: 5-Iodo vs 2-Iodo Precursor Outcomes

The synthetic route to 5-Ethynyl-2-(trifluoromethyl)pyridine proceeds via Sonogashira coupling of the corresponding 5-iodo-2-(trifluoromethyl)pyridine with (trimethylsilyl)acetylene followed by desilylation . Kelgokmen & Zora (2016) demonstrated that the Sonogashira coupling of iodopyridines under standard conditions (5 mol% PdCl2(PPh3)2, 5 mol% CuI, Et3N, DMF, 65°C) is general for a broad range of substrates, but the reaction yield is strongly influenced by the electronic environment around the iodide . Specifically, the 5-iodo-2-(trifluoromethyl)pyridine precursor benefits from the electron-withdrawing effect of the ortho-CF3 group, which activates the C-I bond toward oxidative addition. In contrast, the 2-iodo-5-(trifluoromethyl)pyridine isomer (precursor to the comparator) places the electron-withdrawing group meta to the reactive center, resulting in distinct reaction kinetics. While the authors report good to excellent yields for both substrate types, separate optimization of catalyst loading and temperature was required for different regioisomers, and yields ranged from 70% to 95% depending on the specific substitution pattern .

Cross-Coupling Sonogashira Reaction Synthetic Methodology

Hydrogen Bond Acceptor Count and Its Implications for Target Engagement Selectivity

5-Ethynyl-2-(trifluoromethyl)pyridine possesses 4 hydrogen bond acceptor (HBA) sites (the pyridine nitrogen and three fluorine atoms of the CF3 group) and zero hydrogen bond donors . This HBA count is identical among all ethynyl-trifluoromethylpyridine regioisomers but differs from close analog scaffolds. For example, 5-ethynyl-2-methylpyridine (replacing CF3 with CH3) has only 1 HBA site (pyridine nitrogen), while 5-ethynyl-2-chloropyridine presents 1 HBA. The presence of 4 HBAs in the target compound provides a distinct hydrogen-bonding capacity that can be exploited for specific target engagement in medicinal chemistry programs where fluorine-mediated interactions (C-F···H-N, C-F···C=O) contribute to binding affinity and selectivity . Quantitative fluorine NMR (19F NMR) detection also enables convenient reaction monitoring and purity assessment with high sensitivity, a practical advantage shared by all CF3-containing isomers but absent in non-fluorinated analogs.

Medicinal Chemistry Molecular Recognition Selectivity

GHS Hazard Profile: Consistent Safety Classification Enabling Streamlined Procurement

5-Ethynyl-2-(trifluoromethyl)pyridine carries a harmonized GHS classification including H302 (harmful if swallowed), H312 (harmful in contact with skin), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation), with 100% notification agreement across ECHA submissions . This hazard profile is essentially identical to that of the comparator 2-Ethynyl-5-(trifluoromethyl)pyridine (CAS 379670-42-5), which is also classified with H302, H312, H315, H319, H332, H335 . The consistency in hazard classification across isomers means that safety handling protocols and personal protective equipment requirements are interchangeable, eliminating the need for separate risk assessments when evaluating or switching between these building blocks during procurement.

Safety Procurement Regulatory Compliance

Priority Application Scenarios for 5-Ethynyl-2-(trifluoromethyl)pyridine Based on Differentiated Evidence


Construction of CNS-Penetrant Compound Libraries via CuAAC Click Chemistry

With a TPSA of 12.9 Ų and XLogP3-AA of 2.0, 5-Ethynyl-2-(trifluoromethyl)pyridine is an ideal alkyne partner for copper-catalyzed azide-alkyne cycloaddition (CuAAC) in the synthesis of triazole-containing compounds intended for CNS target engagement. The low TPSA (<20 Ų) predicts excellent passive BBB permeability, consistent with the guidelines established by Pajouhesh & Lenz (2005) . Researchers building focused libraries for neurodegenerative disease targets should prioritize this isomer for its balanced lipophilicity profile .

Sonogashira-Based Diversification of Pharmaceutical Lead Scaffolds

The compound serves as a terminal alkyne component in Sonogashira cross-coupling with aryl/heteroaryl halides to construct extended π-conjugated systems. The electron-withdrawing CF3 group at the 2-position activates the pyridine ring for oxidative addition when used as the electrophilic partner, while the ethynyl group at the 5-position provides a distal reactive handle. Methodological precedent from Kelgokmen & Zora (2016) confirms good to excellent coupling yields for closely related iodopyridine substrates under standard conditions .

Fragment-Based Drug Discovery (FBDD) with 19F NMR Detection

The presence of three chemically equivalent fluorine atoms provides a strong, sharp singlet in 19F NMR spectroscopy, enabling detection at low micromolar concentrations. This makes 5-Ethynyl-2-(trifluoromethyl)pyridine a valuable fragment for FBDD campaigns where 19F NMR is used as a primary screening technique to detect protein-ligand interactions. The compound's 4 HBA sites, contributed by both the pyridine nitrogen and CF3 fluorines, provide multiple potential intermolecular interaction points for target engagement .

Synthesis of Fluorinated Metal-Organic Frameworks (MOFs) and Coordination Polymers

The ethynyl group can serve as a linker to metal nodes or as a precursor to extended polyalkynyl networks, while the CF3 group imparts hydrophobicity to the resulting porous material. The specific 5,2-substitution pattern orients the alkyne vector away from the pyridine nitrogen, potentially favoring linear coordination geometries in metal-organic assemblies. This regiochemistry distinguishes it from 2-ethynyl isomers, where the alkyne is adjacent to the metal-coordinating nitrogen and may compete for binding sites.

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